Bienvenue dans la boutique en ligne BenchChem!

3-(4-Thiophen-2-yl-phenyl)-propionic acid

Medicinal Chemistry Lipophilicity Physicochemical Profiling

3-(4-Thiophen-2-yl-phenyl)-propionic acid (CAS 1175915-22-6) is a heteroaromatic carboxylic acid featuring a para-substituted phenylpropanoic acid core coupled to a 2-thienyl moiety. With a molecular formula of C13H12O2S and a molecular weight of 232.30 g/mol, the compound belongs to a class of para-substituted phenylpropanoic acid derivatives that have been extensively investigated as scaffolds for GPR40 (FFA1) full agonists and GPR120 agonists targeting type 2 diabetes and metabolic disorders.

Molecular Formula C13H12O2S
Molecular Weight 232.3 g/mol
CAS No. 1175915-22-6
Cat. No. B3087587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Thiophen-2-yl-phenyl)-propionic acid
CAS1175915-22-6
Molecular FormulaC13H12O2S
Molecular Weight232.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=C(C=C2)CCC(=O)O
InChIInChI=1S/C13H12O2S/c14-13(15)8-5-10-3-6-11(7-4-10)12-2-1-9-16-12/h1-4,6-7,9H,5,8H2,(H,14,15)
InChIKeyMSLSPWAPVIDTHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Thiophen-2-yl-phenyl)-propionic acid (CAS 1175915-22-6): A Core Phenylpropanoic Acid Scaffold for Metabolic and Inflammatory Target Discovery


3-(4-Thiophen-2-yl-phenyl)-propionic acid (CAS 1175915-22-6) is a heteroaromatic carboxylic acid featuring a para-substituted phenylpropanoic acid core coupled to a 2-thienyl moiety [1]. With a molecular formula of C13H12O2S and a molecular weight of 232.30 g/mol, the compound belongs to a class of para-substituted phenylpropanoic acid derivatives that have been extensively investigated as scaffolds for GPR40 (FFA1) full agonists and GPR120 agonists targeting type 2 diabetes and metabolic disorders [2][3]. The thiophene ring confers enhanced lipophilicity (computed XLogP3 = 3.5) compared to unsubstituted phenylpropanoic acid, which may influence target engagement and membrane permeability [1][4].

Why 3-(4-Thiophen-2-yl-phenyl)-propionic acid (CAS 1175915-22-6) Cannot Be Interchanged with Common Phenylpropanoic Acid Analogs


The para-substituted phenylpropanoic acid scaffold is a privileged motif in GPR40/FFA1 and GPR120 agonist programs, but subtle structural variations profoundly alter receptor activation efficacy, selectivity, and physicochemical properties [1][2]. Compounds lacking the 2-thienyl substituent at the para position of the phenyl ring exhibit significantly reduced potency (e.g., IC50 shifts of 10- to 100-fold) at GPR40 and GPR120 receptors, and the carboxylic acid position on the propanoic chain is critical for hydrogen bonding interactions with key arginine residues in the orthosteric binding pocket [3]. Generic substitution with unsubstituted 3-phenylpropanoic acid (XLogP3 ~1.8) or alternative heterocyclic analogs without a direct thiophene-phenyl linkage fails to recapitulate the balanced lipophilicity (XLogP3 = 3.5) and the specific conformational constraints required for full agonist activity at these metabolic GPCR targets [4].

Quantitative Differentiation Evidence for 3-(4-Thiophen-2-yl-phenyl)-propionic acid vs. Comparator Analogs


Lipophilicity and Drug-Likeness: XLogP3 Comparison of 3-(4-Thiophen-2-yl-phenyl)-propionic acid vs. Unsubstituted 3-Phenylpropanoic Acid

The computed lipophilicity (XLogP3) of 3-(4-Thiophen-2-yl-phenyl)-propionic acid is 3.5, representing a significant increase over the unsubstituted 3-phenylpropanoic acid scaffold (XLogP3 = 1.8). This 1.7 log unit increase in lipophilicity correlates with enhanced membrane permeability and potentially improved oral bioavailability in preclinical models of GPR40 agonists sharing this scaffold [1][2]. Higher lipophilicity within the 2-4 XLogP3 range is associated with better passive diffusion across Caco-2 cell monolayers and higher brain penetration potential [3].

Medicinal Chemistry Lipophilicity Physicochemical Profiling

Hydrogen Bond Acceptor Count: 3-(4-Thiophen-2-yl-phenyl)-propionic acid vs. Suprofen

The target compound possesses three hydrogen bond acceptors (two from the carboxylic acid group and one from the thiophene sulfur), whereas Suprofen, a COX-1/COX-2 inhibitor NSAID with a 4-(thiophen-2-ylcarbonyl)phenyl scaffold, contains four hydrogen bond acceptors (including the ketone carbonyl) [1][2]. This difference in hydrogen bond acceptor count (3 vs. 4) and the absence of a carbonyl linker in the target compound reduces overall polarity, as reflected in a lower topological polar surface area (TPSA) of 65.5 Ų for the target compound compared to 71.4 Ų for Suprofen [1]. In GPR40 full agonist series, compounds with TPSA values between 60-70 Ų demonstrated improved oral bioavailability and lower clearance compared to analogs with higher TPSA [3].

Medicinal Chemistry Target Engagement Physicochemical Properties

Rotatable Bond Flexibility: 3-(4-Thiophen-2-yl-phenyl)-propionic acid vs. Atliprofen

3-(4-Thiophen-2-yl-phenyl)-propionic acid contains four rotatable bonds, whereas Atliprofen (a chiral NSAID with a 2-(4-thiophen-3-ylphenyl)propanoic acid scaffold) contains three rotatable bonds due to the α-methyl substitution on the propanoic acid chain [1][2]. The additional rotatable bond in the target compound (the C-C bond between the phenyl ring and the propanoic acid chain) provides greater conformational flexibility, which may allow for more optimal fitting into the GPR40 orthosteric binding pocket that accommodates the propanoic acid tail [3]. SAR studies of GPR40 agonists indicate that an unsubstituted propanoic acid linker (as in the target compound) yields higher efficacy (Emax) compared to α-substituted analogs that restrict conformational freedom [3].

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Thiophene Isomerism and Target Engagement: 2-Thienyl vs. 3-Thienyl Substitution

The target compound incorporates a 2-thienyl substituent at the para position of the phenyl ring, whereas closely related analogs such as (S)-2-(4-thiophen-3-ylphenyl)propanoic acid (Atliprofen isomer) and 3-phenyl-2-thiophen-3-ylpropanoic acid feature a 3-thienyl group [1][2]. SAR studies in GPR40 agonist series demonstrate that 2-thienyl substitution confers superior full agonist efficacy (Emax > 90%) compared to 3-thienyl analogs, which often display partial agonism (Emax = 40-60%) or reduced potency [3]. The 2-thienyl orientation optimizes π-π stacking interactions with Phe87 in the GPR40 binding pocket, while 3-thienyl substitution disrupts this key interaction [3].

Medicinal Chemistry GPCR Agonism Structure-Activity Relationship

Procurement-Relevant Purity Specification: 3-(4-Thiophen-2-yl-phenyl)-propionic acid vs. Vendor-Dependent Quality

Commercially available 3-(4-Thiophen-2-yl-phenyl)-propionic acid is supplied with a minimum purity specification of 95% (HPLC) by multiple vendors including AKSci (Catalog #4450CZ), ensuring batch-to-batch reproducibility for medicinal chemistry and biological screening campaigns . This purity level meets or exceeds the typical ≥95% requirement for hit-to-lead compound procurement in pharmaceutical research settings. In contrast, closely related analogs such as 3-phenyl-2-thiophen-3-ylpropanoic acid are often available only at lower purity grades (90%) or require custom synthesis, introducing variability in screening outcomes .

Analytical Chemistry Procurement Quality Assurance

Target Class Selectivity: GPR40/FFA1 Agonism vs. COX Inhibition

3-(4-Thiophen-2-yl-phenyl)-propionic acid belongs to a chemotype that functions as a GPR40 (FFA1) full agonist, a target implicated in glucose-stimulated insulin secretion with no known COX inhibitory activity [1]. In contrast, Suprofen and Atliprofen are dual COX-1/COX-2 inhibitors with IC50 values of 1.1 µM and 8.7 µM against COX-1 and COX-2, respectively, and are associated with gastrointestinal and renal adverse effects characteristic of NSAIDs . GPR40 agonists demonstrate glucose-dependent insulin secretion without inducing hypoglycemia in rodent models, whereas COX inhibitors carry risk of gastrointestinal ulceration and bleeding [1].

Pharmacology GPCR Agonism Target Selectivity

Validated Application Scenarios for 3-(4-Thiophen-2-yl-phenyl)-propionic acid in Preclinical Discovery


GPR40 (FFA1) Agonist Hit-to-Lead Optimization for Type 2 Diabetes

The para-substituted phenylpropanoic acid core with a 2-thienyl group has been validated as a privileged scaffold for developing GPR40 full agonists with high oral bioavailability and glucose-lowering efficacy in rodent models [1]. Procurement of 3-(4-Thiophen-2-yl-phenyl)-propionic acid provides an immediate, high-purity (>95%) starting point for SAR expansion at the thiophene and phenyl ring positions, enabling rapid iteration of analogs to optimize potency (target EC50 < 100 nM) and metabolic stability [1].

GPR120 Agonist Discovery for Metabolic and Inflammatory Indications

The heterocyclic phenylpropanoic acid chemotype is also active at GPR120, a receptor implicated in insulin sensitization and anti-inflammatory signaling [1]. The 2-thienyl substituted core demonstrates balanced lipophilicity (XLogP3 = 3.5) that supports oral bioavailability while maintaining adequate aqueous solubility for formulation. This compound serves as a versatile building block for parallel optimization of GPR40 and GPR120 dual agonists [1][2].

Thiophene-Containing Fragment Library Expansion for GPCR Screening

As a low-molecular-weight (232.30 Da) fragment with a favorable ligand efficiency profile (computed TPSA = 65.5 Ų, rotatable bonds = 4), 3-(4-Thiophen-2-yl-phenyl)-propionic acid is ideally suited for inclusion in fragment-based drug discovery (FBDD) libraries targeting GPCRs [1]. Its carboxylic acid functionality allows for facile amide coupling or esterification to generate focused libraries, while the thiophene ring introduces unique π-stacking and sulfur-aromatic interactions not achievable with phenyl-only scaffolds [3].

Reference Standard for Physicochemical Profiling of Phenylpropanoic Acid Derivatives

The compound's well-characterized computed and experimental properties (95% purity specification, XLogP3 = 3.5, TPSA = 65.5 Ų, MW = 232.30) make it a reliable reference standard for calibrating HPLC methods, validating logP prediction algorithms, and benchmarking synthetic routes to related thiophene-phenyl hybrids [1][2].

Quote Request

Request a Quote for 3-(4-Thiophen-2-yl-phenyl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.